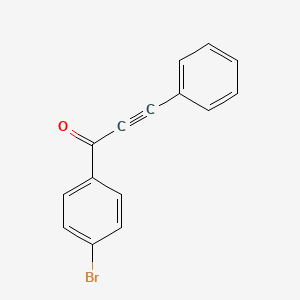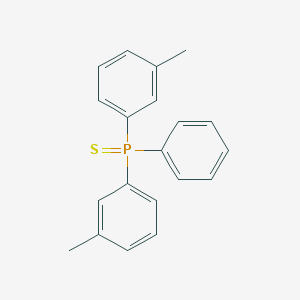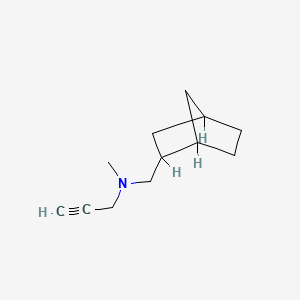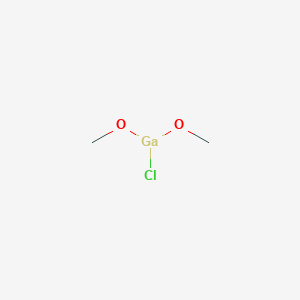
Gallium chloride methoxide (1/1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium chloride methoxide (1/1/2) is a chemical compound that combines gallium, chlorine, and methoxide in a specific stoichiometric ratio. This compound is part of the broader family of gallium alkoxides, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium chloride methoxide can be synthesized through alcoholysis and transesterification reactions. For instance, gallium alkoxides, such as gallium methoxide, can be prepared by reacting gallium chloride with methanol under controlled conditions . The reaction typically involves the substitution of chloride ions with methoxide ions, resulting in the formation of gallium chloride methoxide.
Industrial Production Methods: Industrial production of gallium chloride methoxide may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Gallium chloride methoxide undergoes various chemical reactions, including:
Substitution Reactions: Where methoxide ions can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Gallium in the compound can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions: Common reagents used in reactions with gallium chloride methoxide include acetyl chloride, which can further modify the compound . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating gallium chloride methoxide with acetyl chloride can yield halide alkoxides of gallium .
Aplicaciones Científicas De Investigación
Gallium chloride methoxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which gallium chloride methoxide exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, gallium can mimic iron, disrupting iron-dependent processes in pathogens and cancer cells . This disruption can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Gallium(III) Chloride: A closely related compound with similar Lewis acid properties.
Gallium Alkoxides: Other alkoxides of gallium, such as gallium ethoxide, share similar reactivity and applications.
Uniqueness: Gallium chloride methoxide is unique due to its specific combination of chloride and methoxide ligands, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain catalytic and synthetic applications where other gallium compounds may not be as effective.
Propiedades
Número CAS |
21907-51-7 |
|---|---|
Fórmula molecular |
C2H6ClGaO2 |
Peso molecular |
167.24 g/mol |
Nombre IUPAC |
chloro(dimethoxy)gallane |
InChI |
InChI=1S/2CH3O.ClH.Ga/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |
Clave InChI |
XQTLBMSCZOCLSE-UHFFFAOYSA-M |
SMILES canónico |
CO[Ga](OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


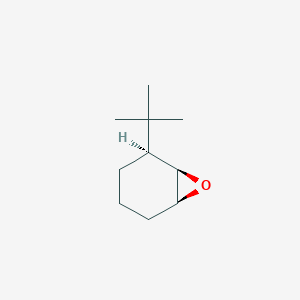
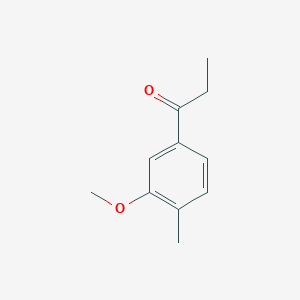

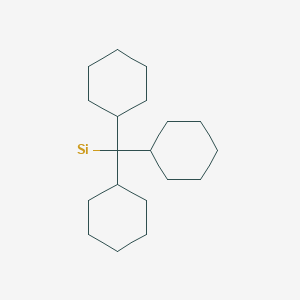


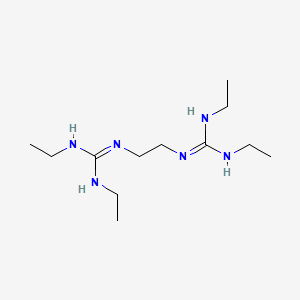
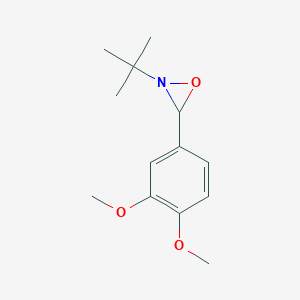
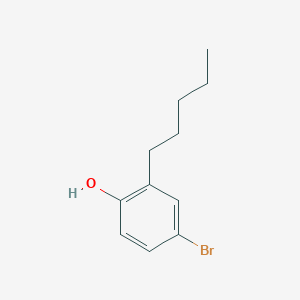
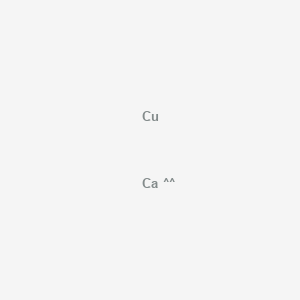
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
